

The Strategic Importance of Halogenated Phenyl-ethanones in Drug Discovery

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Compound of Interest

Compound Name: 1-(4-Bromo-2,6-difluorophenyl)ethanone

Cat. No.: B1376296

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In modern medicinal chemistry, the incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate pKa, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.^[1] The phenyl-ethanone backbone provides a robust and common starting point for the synthesis of a diverse array of heterocyclic and other complex structures relevant to pharmaceutical development.^[2]

1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS: 746630-34-2) embodies these principles, offering researchers a pre-functionalized scaffold to accelerate the discovery of new therapeutic agents. Its structure is of particular interest for developing kinase inhibitors and other targeted therapies where precise molecular interactions are paramount.^[2]

Physicochemical Properties and Structural Analysis

The compound's utility is rooted in its specific chemical and physical characteristics. A summary of its key properties is presented below.

Property	Value	Source(s)
IUPAC Name	1-(4-bromo-2,6-difluorophenyl)ethanone	[3]
CAS Number	746630-34-2	[4]
Molecular Formula	C ₈ H ₅ BrF ₂ O	[4]
Molecular Weight	235.03 g/mol	[4]
Appearance	Clear, almost colorless to faint yellow liquid or solid	[4]
Boiling Point	246.1 ± 40.0 °C (Predicted)	[4]
Density	1.614 ± 0.06 g/cm ³ (Predicted)	[4]
SMILES	<chem>CC(C1=C(F)C=C(Br)C=C1F)=O</chem>	[5]
InChI Key	TUDMLHCSUOCGMM-UHFFFAOYSA-N	[3]

Structural Diagram

The molecule's structure features a central benzene ring substituted with a bromine atom at position 4 and two fluorine atoms at positions 2 and 6, ortho to the acetyl group. This substitution pattern is critical to its chemical reactivity.

Caption: Figure 1: Molecular structure of **1-(4-Bromo-2,6-difluorophenyl)ethanone**.

Synthesis and Mechanistic Rationale

The synthesis of **1-(4-bromo-2,6-difluorophenyl)ethanone** can be achieved via a Friedel-Crafts acylation reaction. The following protocol is adapted from established chemical literature. [4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

- (4-bromo-2,6-difluorophenyl)trimethylsilane
- Acetyl chloride (AcCl)
- Anhydrous aluminum trichloride (AlCl_3)
- Dichloromethane (DCM)
- Ether (Et_2O)
- Aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

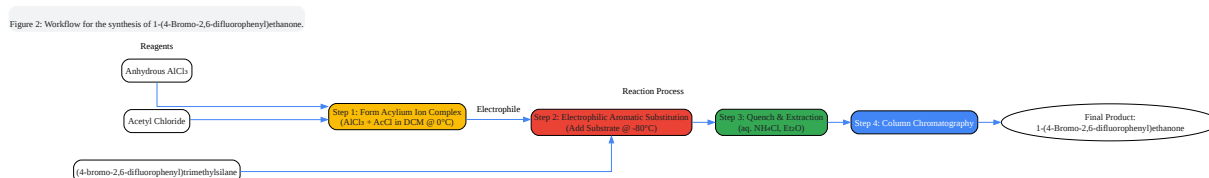
- Dissolve anhydrous aluminum trichloride (1.2 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture to 0 °C using an ice bath.
- Slowly add acetyl chloride (1.2 equivalents) to the AlCl_3 solution. Stir the reaction mixture at 0 °C for 1 hour. This step forms the acylium ion electrophile complex.
- In a separate vessel, dissolve (4-bromo-2,6-difluorophenyl)trimethylsilane (1.0 equivalent) in dichloromethane.
- Cool the primary reaction mixture to -80 °C using a dry ice/acetone bath.
- Slowly add the solution from Step 4 to the reaction mixture from Step 3 at -80 °C.
- Stir the final reaction mixture at -80 °C for 16 hours. The low temperature is crucial for controlling the reaction's exothermicity and preventing side reactions.
- After 16 hours, quench the reaction by carefully adding aqueous ammonium chloride at 0 °C.
- Extract the product with ether.
- Combine the organic layers and dry with anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography (eluent: ethyl acetate/hexane = 1/10) to yield **1-(4-bromo-2,6-difluorophenyl)ethanone**.^[4]

Characterization: The structure of the final product should be confirmed by spectroscopic methods. The expected ¹H-NMR spectrum in CDCl₃ shows signals at approximately δ 7.16 (2H, multiplet) for the aromatic protons and δ 2.58 (3H, singlet) for the acetyl methyl protons.^[4]

Synthesis Workflow and Rationale

The workflow illustrates the key stages of the synthesis, highlighting the formation of the reactive species and the final product.



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Caption: Figure 2: Workflow for the synthesis of **1-(4-Bromo-2,6-difluorophenyl)ethanone**.

Applications in Medicinal Chemistry and Drug Design

The true value of **1-(4-bromo-2,6-difluorophenyl)ethanone** lies in its versatility as a scaffold. Each functional group offers a distinct avenue for chemical modification:

- **The Acetyl Group:** This ketone functionality is a precursor for a vast number of chemical transformations. It can be reduced to an alcohol, converted into an oxime, or used as a handle to construct heterocyclic rings (e.g., pyrazoles, isoxazoles, pyrimidines), which are common motifs in biologically active molecules.
- **The Bromine Atom:** The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the straightforward introduction of aryl, alkyl, or amino groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
- **The Difluoro Phenyl Ring:** The two fluorine atoms positioned ortho to the acetyl group exert a strong electron-withdrawing effect, influencing the reactivity of both the ring and the ketone. In a drug development context, fluorine substitution is known to block metabolic oxidation at adjacent sites, thereby increasing the compound's half-life. It can also enhance binding affinity to target proteins through favorable electrostatic interactions.^[1]

This combination of features makes the compound a valuable intermediate for synthesizing novel enzyme inhibitors, receptor modulators, and other potential therapeutic agents.^{[2][6]}

Safety, Handling, and Storage Protocols

As with all halogenated organic compounds, proper safety precautions are essential when handling **1-(4-bromo-2,6-difluorophenyl)ethanone**. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on data for structurally similar chemicals.^{[7][8][9]}

Hazard Identification:

- Based on related compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[9] It may also be harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

- Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.^[7]^[8]
- Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.^[7]
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.^[8]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

1-(4-Bromo-2,6-difluorophenyl)ethanone is a strategically designed chemical intermediate with significant potential for accelerating research and development, particularly in the pharmaceutical industry. Its combination of a reactive ketone, a versatile bromine handle, and bioisosteric fluorine atoms provides a powerful platform for the synthesis of novel, complex,

and potentially therapeutic molecules. Understanding its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

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